4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl benzo[d][1,3]dioxole-5-carboxylate
CAS No.: 851126-48-2
Cat. No.: VC6501912
Molecular Formula: C24H17ClN2O4S
Molecular Weight: 464.92
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851126-48-2 |
|---|---|
| Molecular Formula | C24H17ClN2O4S |
| Molecular Weight | 464.92 |
| IUPAC Name | [4-(4-chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] 1,3-benzodioxole-5-carboxylate |
| Standard InChI | InChI=1S/C24H17ClN2O4S/c1-15-22(32-19-10-8-17(25)9-11-19)23(27(26-15)18-5-3-2-4-6-18)31-24(28)16-7-12-20-21(13-16)30-14-29-20/h2-13H,14H2,1H3 |
| Standard InChI Key | WIFKDOXMZOLXJF-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=C1SC2=CC=C(C=C2)Cl)OC(=O)C3=CC4=C(C=C3)OCO4)C5=CC=CC=C5 |
Introduction
Synthesis of Related Compounds
The synthesis of compounds with similar structures often involves multi-step reactions. For instance, the synthesis of 4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-ol involves the reaction of appropriate pyrazole derivatives with chlorophenylthiol in the presence of a base . A similar approach could be applied to synthesize the target compound, potentially involving the esterification of the carboxylic acid group with the pyrazole derivative.
Structural Analysis
Structural analysis of related compounds typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. For example, the crystal structure of 4-(2H-1,3-benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine shows supramolecular interactions that contribute to its solid-state structure . Similar studies could provide insights into the molecular arrangement and intermolecular interactions of the target compound.
Biological Activity
Compounds with pyrazole and benzo[d] dioxole moieties have been explored for their biological activities, including anti-inflammatory and antimicrobial properties. For instance, derivatives of pyrazoles have shown potential as 5-lipoxygenase inhibitors . The incorporation of a chlorophenylthio group may enhance or modify these activities, but specific data on the target compound is not available.
Data Tables
| Compound | Molecular Formula | CAS Number | Biological Activity |
|---|---|---|---|
| 4-((4-Chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-ol | C18H14ClN2OS | - | Potential anti-inflammatory |
| 4-(2H-1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine | C17H15N3O2 | - | Structural studies |
| N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | - | - | Anti-inflammatory potential |
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